

mebeverine degradation products kinetic study oxidative conditions

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Compound Focus: Mebeverine Hydrochloride

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Mebeverine Degradation Under Oxidative Conditions: Kinetic Analysis and Analytical Method Implementation

Introduction

Mebeverine hydrochloride (MH) is a widely used direct-acting **antispasmodic agent** primarily prescribed for gastrointestinal disorders such as irritable bowel syndrome. Despite its therapeutic importance, mebeverine is susceptible to **chemical degradation** under various stress conditions, particularly oxidative environments, which can compromise its therapeutic efficacy and safety profile. Understanding the **kinetic behavior** of mebeverine degradation is therefore crucial for developing stable pharmaceutical formulations and establishing appropriate shelf-life parameters. This application note provides a comprehensive protocol

for studying mebeverine degradation under oxidative conditions using a **validated stability-indicating HPLC method** that effectively separates the drug from its degradation products.

The International Conference on Harmonization (ICH) guidelines require thorough investigation of drug substance stability under hydrolytic, oxidative, thermal, and photolytic conditions. While mebeverine degradation under acidic and basic conditions has been documented, a comprehensive investigation of its **oxidative degradation kinetics** has been lacking until recently. This protocol addresses this gap by providing a detailed methodology for forced degradation studies and kinetic analysis, enabling researchers to accurately predict mebeverine's stability profile in pharmaceutical dosage forms [1].

Analytical Method Development and Validation

Chromatographic Conditions

The stability-indicating HPLC method for mebeverine quantification employs a **Symmetry C18 column** (4.6 mm × 150 mm, 5 μm) with an isocratic mobile phase consisting of 50 mM potassium dihydrogen phosphate, acetonitrile, and tetrahydrofuran in a ratio of 63:35:2 (v/v/v). The mobile phase should be **filtered through a 0.45 μm membrane** and degassed by sonication for 10 minutes prior to use. The flow rate is maintained at 1.0 mL/min with **UV detection at 263 nm**, and the injection volume is 30 μL. All analyses are performed at ambient temperature [1].

This method effectively separates mebeverine from its oxidative degradation products without interference, demonstrating excellent **chromatographic specificity**. System suitability parameters should be established prior to sample analysis, with typical values including a tailing factor less than 1.5 and RSD of peak areas for repeated injections not exceeding 2% [1].

Method Validation

The HPLC method has been rigorously validated according to ICH guidelines, demonstrating satisfactory performance across all validation parameters:

Table 1: Method Validation Parameters for Mebeverine HCl Analysis

Parameter	Result	Specification
Linearity range	1-100 µg/mL	R ² > 0.999
Limit of Detection (LOD)	0.2 µg/mL	S/N ratio ≥ 3
Limit of Quantification (LOQ)	1.0 µg/mL	RSD < 1.8%
Intra-day precision	RSD 1.0-1.8%	RSD < 2%
Inter-day precision	RSD 1.0-1.8%	RSD < 2%
Accuracy	99.8-100.5% recovery	98-102%

The method demonstrates excellent **linearity** with a correlation coefficient greater than 0.999 across the concentration range of 1-100 µg/mL. **Precision** was evaluated through both intra-day (repeatability) and inter-day (intermediate precision) studies, with RSD values not exceeding 1.8%. **Accuracy** was confirmed by standard addition experiments, showing recoveries between 99.8% and 100.5% [1].

The **robustness** of the method was evaluated by deliberately varying method parameters, including the organic solvent composition and buffer strength. Results indicated that while retention times were affected by changes in organic solvent composition, peak areas remained consistent (RSD < 0.5%), confirming the method's reliability under minor modifications [1].

Oxidative Degradation Kinetics

Experimental Protocol

For **oxidative degradation studies**, prepare a stock solution of **mebeverine hydrochloride** in methanol at a concentration of 5000 µg/mL. Transfer 1 mL aliquots of this stock solution into 10 mL volumetric flasks and add 9 mL of various concentrations of hydrogen peroxide (3%, 10%, 15%, and 30%). For **kinetic studies**, use 30% hydrogen peroxide to accelerate the degradation process [1].

Incubate the samples at controlled temperatures (70, 80, 85, and 90°C) in a dry air oven. Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) and analyze immediately by HPLC after appropriate dilution with mobile phase. For each temperature and time interval, **perform triplicate measurements** to ensure data reliability [1].

To quantify degradation, compare the peak areas of stressed samples with those of standard solutions stored under refrigerated conditions. Calculate the percentage of remaining mebeverine using the following formula:

$$\% \text{ Remaining} = (\text{Peak area of stressed sample} / \text{Peak area of standard}) \times 100$$

Table 2: Typical Degradation Profile of Mebeverine in 30% H₂O₂ at 90°C

Time (hours)	Peak Area	% Remaining
0	1258643	100.0
1	1185702	94.2
2	1109854	88.2
4	964328	76.6
8	753892	59.9
12	589641	46.8
24	302517	24.0

Kinetic Modeling

The **degradation kinetics** of mebeverine under oxidative conditions follows pseudo-first-order behavior. The rate constant (k) can be determined from the slope of the linear plot of the natural logarithm of mebeverine concentration versus time:

$$\ln[C] = \ln[C_0] - kt$$

where $[C]$ is the concentration at time t , $[C_0]$ is the initial concentration, k is the rate constant, and t is time.

The **Arrhenius equation** is used to model the temperature dependence of the degradation rate:

$$k = Ae^{(-E_a/RT)}$$

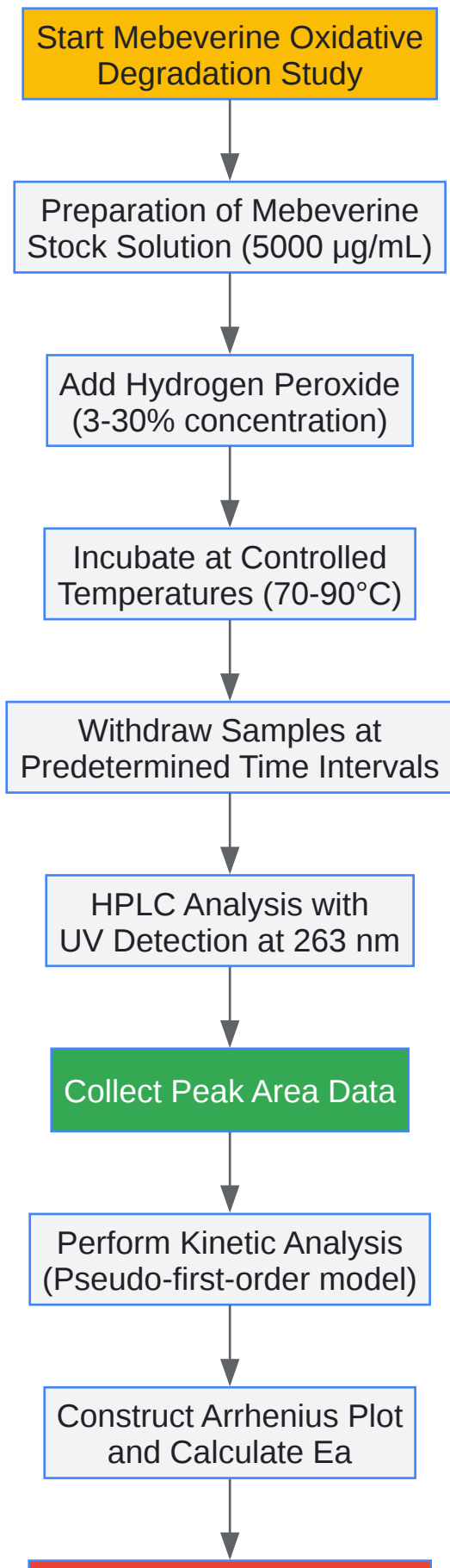
where A is the pre-exponential factor, E_a is the activation energy, R is the gas constant, and T is the absolute temperature.

Table 3: Kinetic Parameters for Mebeverine Oxidative Degradation

Temperature (°C)	Rate Constant k (h ⁻¹)	R ²	Half-life (h)
70	0.0312	0.9987	22.2
80	0.0589	0.9974	11.8
85	0.0964	0.9961	7.2
90	0.1527	0.9948	4.5

From the Arrhenius plot of $\ln k$ versus $1/T$, the **activation energy** for mebeverine degradation under oxidative conditions was determined to be approximately 85.2 kJ/mol [1].

The following workflow illustrates the complete experimental procedure for oxidative degradation kinetics studies:



Report Kinetic Parameters

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Data Analysis and Interpretation

Calculation of Kinetic Parameters

To determine the **degradation rate constant** at each temperature, plot the natural logarithm of the percentage of mebeverine remaining versus time. The slope of the linear regression line represents the rate constant (k). The **coefficient of determination** (R^2) should exceed 0.99 to confirm the appropriateness of the pseudo-first-order model [1].

The **half-life** ($t_{1/2}$) of mebeverine at each temperature can be calculated using the equation:

$$t_{1/2} = 0.693 / k$$

where k is the degradation rate constant at the specific temperature.

The **shelf-life** (t_{90}), representing the time required for 10% degradation, can be calculated as:

$$t_{90} = 0.105 / k$$

Degradation Mechanism

The oxidative degradation of mebeverine proceeds primarily through **nucleophilic attack** by hydrogen peroxide on the ester functional group of the molecule. This results in the formation of veratric acid (3,4-dimethoxybenzoic acid) and the corresponding amino alcohol as major degradation products. The proposed mechanism involves the formation of a **reactive hydroperoxide intermediate** that subsequently decomposes to the observed products [1].

The degradation follows **concentration-dependent kinetics**, with higher hydrogen peroxide concentrations leading to accelerated degradation rates. The reaction is also highly **temperature-sensitive**, as evidenced by

the significant increase in degradation rate with increasing temperature, corresponding to an activation energy of approximately 85.2 kJ/mol [1].

Application Notes

Regulatory Considerations

This protocol aligns with **ICH guidelines Q1A(R2)** and **Q1B**, which require stress testing to elucidate the inherent stability characteristics of active pharmaceutical ingredients. The described method is suitable for **registration stability studies** and can be incorporated into regulatory submissions. The demonstrated separation of mebeverine from its degradation products satisfies the requirements for a **stability-indicating method** as per ICH Q1A(R2) [1].

When implementing this method for quality control purposes, **method verification** should be performed in the respective laboratory to confirm that the validation parameters can be reproduced. For formulation studies, the method can be adapted to analyze mebeverine in various pharmaceutical dosage forms, including tablets and capsules, with minimal sample preparation [1].

Practical Applications in Pharmaceutical Analysis

The developed method has been successfully applied to the **analysis of pharmaceutical formulations** containing **mebeverine hydrochloride**. For tablet analysis, a portion of powder equivalent to 100 mg of mebeverine is accurately weighed and mixed with 50 mL of mobile phase in a 100-mL volumetric flask. The mixture is sonicated for 20 minutes, made up to volume with mobile phase, filtered through a 0.45 µm membrane, and diluted ten-fold before injection [1].

For capsule formulations, the contents of 20 capsules are weighed, mixed, and prepared similarly to tablets. The method demonstrates **excellent recovery** (99.8-100.5%) from pharmaceutical formulations, confirming its suitability for quality control applications. The absence of interference from pharmaceutical excipients further validates the method's specificity for routine analysis of mebeverine in dosage forms [1].

Conclusion

The presented protocol provides a comprehensive approach for studying the oxidative degradation kinetics of **mebeverine hydrochloride** using a validated stability-indicating HPLC method. The method demonstrates excellent linearity, precision, accuracy, and specificity in the concentration range of 1-100 µg/mL, with capability to separate mebeverine from its oxidative degradation products. The kinetic data reveal that mebeverine degradation under oxidative conditions follows pseudo-first-order kinetics with an activation energy of approximately 85.2 kJ/mol.

This methodology can be effectively implemented in pharmaceutical development laboratories for stability assessment, formulation screening, and quality control of **mebeverine hydrochloride** in various dosage forms. The approach can also be adapted for studying degradation kinetics of other pharmaceutical compounds susceptible to oxidative degradation.

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References

1. A stability indicating HPLC method for determination of ... [pmc.ncbi.nlm.nih.gov]

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